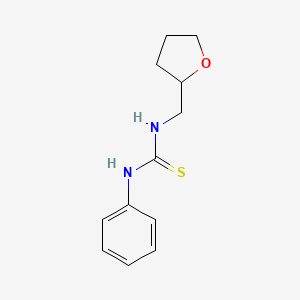

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea" is a thiourea derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and as chiral solvating agents (CSAs). Thiourea derivatives are particularly interesting due to their ability to form hydrogen bonds and their potential use in various chemical reactions and biological activities .

Synthesis Analysis

Thiourea derivatives can be synthesized through the reaction of amines with isothiocyanates. For example, the synthesis of a thiourea derivative was carried out by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate . Similarly, other thiourea compounds were synthesized using reactions of methylbenzoyl isothiocyanates with amines in dry tetrahydrofuran . These methods highlight the versatility of thiourea synthesis, which can be adapted to incorporate various functional groups, such as the tetrahydrofuran moiety in "1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea".

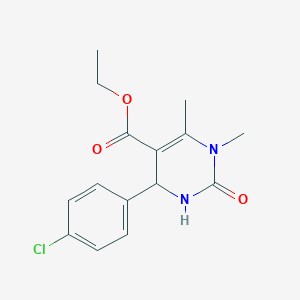

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which can engage in hydrogen bonding and other intermolecular interactions. The crystal structure of a related thiourea compound was determined using single crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed information about its geometry . These structural analyses are crucial for understanding the properties and reactivity of thiourea derivatives.

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, often facilitated by their ability to act as hydrogen bond donors and acceptors. They have been used as CSAs for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy, where their interaction with substrates is mediated by base additives . Additionally, thiourea derivatives have been incorporated into thiazolidin-4-ones, which showed activity as HIV-1 fusion inhibitors . These examples demonstrate the chemical versatility of thiourea derivatives in reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their solubility, melting points, and reactivity. For instance, the solubility of amino acid derivatives in CDCl3 was enhanced by the use of a thiourea derivative as a CSA in combination with a base additive . The intermolecular interactions present in thiourea derivatives, such as hydrogen bonds, are also reflected in their vibrational spectra, as seen in FT-IR and Raman spectroscopic studies . These properties are essential for the practical application of thiourea derivatives in various fields, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

-

Thiazoles : Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

-

Pyrrolidine : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

-

Indole Derivatives : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

-

Organometallic Chemistry : 2-Methyltetrahydrofuran has been used as an alternative to the classical tetrahydrofuran in organometallic chemistry . The higher stability that basic organometallic reagents display in 2-methyltetrahydrofuran makes it suitable for processes involving such sensitive species .

-

Antimicrobial Activity : A series of novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine (valsartan intermediate) was synthesized and evaluated for their antibacterial and antifungal activities .

Eigenschaften

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTZABANHATOHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386633 |

Source

|

| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |

CAS RN |

309942-73-2 |

Source

|

| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305707.png)

![4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride](/img/structure/B1305717.png)

![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)

![Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1305721.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride](/img/structure/B1305732.png)

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)

![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)